molecular formula C16H15FO3S B3139162 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone CAS No. 477334-53-5

1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Cat. No.: B3139162
CAS No.: 477334-53-5
M. Wt: 306.4 g/mol
InChI Key: SQNZHMVKRGDDNK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is a propanone derivative featuring a 4-fluorophenyl group at the 1-position and a 4-methylphenylsulfonyl (tosyl) group at the 3-position. The compound is synthesized via nucleophilic substitution or sulfonylation reactions, with structural confirmation achieved through NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and chromatographic techniques like TLC .

The sulfonyl group confers electron-withdrawing properties, enhancing stability and influencing reactivity, while the fluorophenyl substituent may improve lipophilicity and bioactivity. These features make it a candidate for pharmaceutical and materials science research, though detailed biological data remain underexplored.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3S/c1-12-2-8-15(9-3-12)21(19,20)11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZHMVKRGDDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189821
Record name 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
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Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-53-5
Record name 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477334-53-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-FLUOROPHENYL)-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE
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Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves the reaction of 4-fluorobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfone, alcohol, and substituted derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physical properties, and applications of the target compound with analogs:

Compound Name R1 (Phenyl Group) R2 (Sulfur Group) Functional Group Key Properties/Applications References
Target Compound 4-Fluorophenyl 4-Methylphenyl sulfonyl Propanone High purity (99%); industrial use
1-(4-Biphenylyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone 4-Biphenylyl 4-Fluorophenyl sulfanyl Propanone Sulfanyl group (less electron-withdrawing)
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone 4-Chlorophenyl Pentafluorophenyl sulfanyl Propanone Increased lipophilicity; halogenated
(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-Fluorophenyl None (chalcone backbone) α,β-unsaturated ketone Nonlinear optics applications
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-methyloxime 4-Chlorophenyl 4-Methylphenyl sulfonyl Propanone oxime Oxime group enhances solubility
Key Observations:
  • Electron Effects : Sulfonyl groups (e.g., in the target compound) are more electron-withdrawing than sulfanyl groups (e.g., –5), leading to greater stability and altered reactivity .
  • Substituent Impact : Fluorine and chlorine substituents enhance lipophilicity, but fluorine’s smaller size and lower polarizability may reduce steric hindrance compared to chlorine .
  • Functional Group Diversity : The oxime derivative (CAS 477867-83-7) demonstrates how functional group modifications (e.g., oxime) can influence solubility and biological interactions .

Crystallographic and Geometric Comparisons

Chalcone derivatives, such as (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, exhibit planar α,β-unsaturated ketone systems with dihedral angles between aromatic rings ranging from 7.14° to 56.26° . These angles influence molecular packing and optoelectronic properties, making chalcones suitable for nonlinear optics . In contrast, the target compound’s saturated propanone backbone likely results in less conjugation and distinct solid-state behavior.

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone, and how are reaction conditions optimized?

The compound can be synthesized via Claisen-Schmidt condensation , involving a ketone (e.g., 4-fluoroacetophenone) and a sulfonyl-substituted benzaldehyde derivative. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance enolate formation .
  • Catalysts : Base catalysts (e.g., NaOH, KOH) drive the condensation reaction.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product.
  • Yield optimization : Adjusting molar ratios (1:1.2 ketone:aldehyde) and reaction time (6–12 hours at 60–80°C) improves efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves molecular geometry, bond angles (e.g., C–C–C torsion angles ~169.8°), and non-covalent interactions (e.g., C–H···O/F hydrogen bonds) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., fluorophenyl δ ~7.2–7.8 ppm; sulfonyl group δ ~125–135 ppm for 13C^{13}\text{C}) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch ~1680–1700 cm1^{-1}; S=O stretch ~1150–1300 cm1^{-1}) .

Advanced Research Questions

Q. How does the non-centrosymmetric crystal packing influence nonlinear optical (NLO) properties?

The compound crystallizes in non-centrosymmetric space groups (e.g., P21/cP2_1/c), which are critical for NLO activity. Key factors include:

  • Polarizable π-system : The conjugated enone-sulfonyl backbone enhances hyperpolarizability.
  • Intermolecular interactions : Weak hydrogen bonds (e.g., C–H···F, D···A distances ~2.56–3.50 Å) align molecules into polar arrangements, enabling second-harmonic generation (SHG) .
  • Validation : SHG efficiency is quantified using Kurtz-Perry powder tests, with results benchmarked against urea or KDP .

Q. How can discrepancies between experimental and computational data (e.g., bond lengths, dipole moments) be resolved?

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level and compare with X-ray data. For example, discrepancies in C–O bond lengths (>0.02 Å) may arise from crystal-packing effects .
  • Electrostatic potential maps : Identify regions of charge density mismatches (e.g., sulfonyl vs. fluorophenyl groups) .
  • Multivariate analysis : Use tools like Hirshfeld surfaces to quantify intermolecular interactions and refine computational models .

Q. What strategies improve reaction selectivity in derivatives of this compound?

  • Protecting groups : Temporarily block reactive sites (e.g., sulfonyl oxygen) during functionalization .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups without side reactions .
  • Solvent polarity : Low-polarity solvents (e.g., toluene) favor kinetic control over thermodynamic pathways .

Q. How do intermolecular forces affect crystallization and stability?

  • Hydrogen bonding : Weak C–H···O/F interactions (D···A distances ~3.50 Å) stabilize layered packing .
  • Van der Waals forces : Methyl and fluorophenyl groups contribute to dense stacking, reducing solubility in nonpolar solvents .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >250°C, correlating with strong covalent frameworks .

Methodological Notes

  • Data validation : Cross-reference crystallographic data (e.g., CIF files from Acta Crystallographica) with computational models .
  • Advanced instrumentation : Use synchrotron X-ray sources for high-resolution structural analysis of polymorphs .
  • Safety protocols : Handle fluorinated intermediates in fume hoods due to potential HF release during hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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